K-13 is a novel compound classified as an angiotensin I-converting enzyme inhibitor. It is a cyclic dipeptide derived from isodityrosine, featuring a unique structure that contributes to its inhibitory activity against angiotensin-converting enzyme. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular conditions.
K-13 was isolated from the culture broth of Micromonospora halophytica subsp. exilisia, a microorganism known for producing various bioactive compounds. The discovery of K-13 is part of ongoing research into natural products that can serve as effective ACE inhibitors, which play a critical role in regulating blood pressure and fluid balance in the body .
K-13 falls under the category of angiotensin-converting enzyme inhibitors, which are widely used in clinical settings to treat hypertension and heart failure. These compounds are classified based on their chemical structure and mechanism of action, with K-13 being recognized for its unique cyclic peptide formation .
The synthesis of K-13 involves several sophisticated techniques aimed at achieving enantiomerically pure compounds. The compound is synthesized through microbiological processes that utilize hydrolases, allowing for the resolution of precursors into their active forms.
The synthetic pathway for K-13 includes the following key steps:
K-13 is characterized by its cyclic structure, which consists of two tyrosine residues linked by an isodityrosine moiety. This unique arrangement contributes to its binding affinity with angiotensin-converting enzyme.
K-13 acts primarily through non-competitive inhibition of angiotensin-converting enzyme. This means that it binds to the enzyme without competing directly with the substrate (angiotensin I), effectively reducing the conversion to angiotensin II.
The inhibition mechanism involves:
The mechanism by which K-13 exerts its effects involves interference with the renin-angiotensin system. By inhibiting angiotensin-converting enzyme, K-13 decreases the production of angiotensin II, a potent vasoconstrictor.
Key aspects of its mechanism include:
K-13 is a solid at room temperature, exhibiting stability under standard laboratory conditions.
Relevant data include:
K-13 has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its applications include:
The development of ACE inhibitors began with the isolation of teprotide from Bothrops jararaca venom in the 1960s. Though ineffective orally, this peptide validated ACE as a therapeutic target for hypertension. Synthetic efforts led to captopril (1981), designed using a "by-product analog" approach inspired by carboxypeptidase A inhibitors. Its succinyl-proline scaffold incorporated a sulfhydryl group for enhanced zinc affinity at ACE’s active site [1] [6].
Concurrently, microbiologists screened soil actinomycetes for RAS-modulating metabolites. In 1987, Japanese researchers identified K-13 during fermentation studies of Micromonospora halophytica. Unlike synthetic dipeptide analogs (e.g., captopril), K-13 featured a unique tripeptide structure terminating in a phosphonate group. It demonstrated potent in vitro ACE inhibition (Ki = 0.349 µM) and suppressed angiotensin I-induced vasoconstriction in rats [4]. This discovery paralleled other microbial ACE inhibitors:
Table 1: Properties of K-13 in Comparison with Early ACE Inhibitors
Compound | Source | IC₅₀/Ki | Inhibition Type | Key Structural Feature |
---|---|---|---|---|
Teprotide | Bothrops jararaca venom | ~100 nM | Competitive | Nonapeptide |
Captopril | Synthetic | 23 nM | Competitive | Sulfhydryl group |
K-13 | Micromonospora halophytica | 349 nM | Non-competitive | Phosphonate terminus |
K-26 | Astrosporangium hypotensionis | 25 nM | Competitive | (R)-AHEP amino acid |
K-13’s emergence highlighted soil microorganisms as underexplored reservoirs for RAS-targeting pharmacophores, distinct from venom-based or structure-designed molecules [4] [8].
The RAS comprises two counterbalancing axes:
ACE, a zinc-dependent dipeptidyl carboxypeptidase, catalyzes Ang II formation from Ang I in the classical axis. K-13 disrupts this pathway via non-competitive inhibition of ACE, binding allosterically or to the zinc ion independently of substrate concentration. Unlike competitive inhibitors (e.g., captopril), K-13 reduces ACE’s maximal velocity (Vmax) without altering substrate affinity (Km), as confirmed using hippuryl-L-histidyl-L-leucine substrates [4] [6].
Key mechanistic impacts include:
Table 2: Mechanism of K-13 vs. Other ACE Inhibitors in RAS Modulation
Parameter | K-13 | Captopril | K-26 Analogs |
---|---|---|---|
Binding Site | Zinc ion/allosteric | Zinc ion (active site) | S₁/S₂ pockets |
Substrate Affinity | Unchanged (Km) | Reduced (↑Km) | Reduced (↑Km) |
Catalytic Rate | Reduced (↓Vmax) | Reduced (↓Vmax) | Reduced (↓Vmax) |
Domain Selectivity | Unknown | C-domain preferential | C-domain selective (15-fold) |
Bradykinin Impact | Minimal change | Accumulation | Variable |
K-13’s in vivo efficacy was confirmed by its attenuation of angiotensin I-induced pressor responses in rats, demonstrating functional RAS modulation [4] [7].
Microbial ACE inhibitors like K-13 exemplify interkingdom pharmacology—where bacterial metabolites modulate mammalian enzymes. Soil-dwelling actinomycetes (e.g., Streptomyces, Micromonospora) evolved ACE inhibitors possibly as defensive or signaling molecules, later co-opted for human therapeutics [3] [8].
Structural Advantages Over Synthetic Inhibitors:
Fermentation-Directed Discovery:
Microbial metabolites thus provide evolutionarily refined scaffolds for next-generation ACE inhibitors, addressing limitations of early synthetics like cough (bradykinin-mediated) or short half-lives. K-13’s phosphonate group, in particular, inspired later synthetic analogs exploring non-sulfhydryl zinc coordination [3] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7